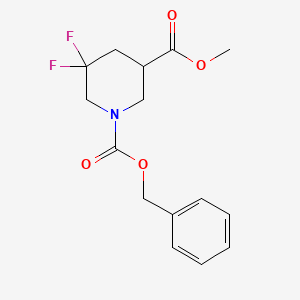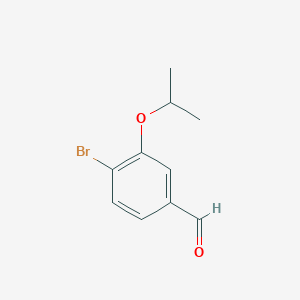
4-Bromo-3-isopropoxybenzaldehyde
Overview
Description
4-Bromo-3-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 . It is a compound that is not currently widely available .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-isopropoxybenzaldehyde is 1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the benzene ring and an isopropoxy group attached to the third carbon.Scientific Research Applications
Catalysis and Synthesis
- Synthesis of Indenols and Indanones via Catalytic Cyclic Vinylpalladation: A study by Gevorgyan, Quan, and Yamamoto (1999) demonstrated the use of o-Bromobenzaldehyde in palladium-catalyzed processes to produce indenol derivatives, showcasing the potential for halogenated benzaldehydes in facilitating complex organic syntheses (Gevorgyan, Quan, & Yamamoto, 1999).
Electrocatalysis and Materials Science
- Electrodeposition of Redox-Active Films: Research by Pariente et al. (1996) explored the oxidative electrodeposition of dihydroxybenzaldehydes on glassy carbon electrodes, indicating the utility of benzaldehyde derivatives in creating films with electrocatalytic activities, potentially applicable to biosensors (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).
Analytical Chemistry
- Determination by Gas Chromatography: Shi Jie (2000) developed a method for the separation and determination of 3-bromo-4-hydroxybenzaldehyde by gas chromatography, highlighting the analytical applications of brominated benzaldehydes and potential techniques for analyzing 4-Bromo-3-isopropoxybenzaldehyde (Shi Jie, 2000).
Solution Thermodynamics
- Solubility and Solution Thermodynamics: Wang, Xu, and Xu (2017) investigated the solubility of 4-hydroxybenzaldehyde in various solvents, providing insights into the solubility behavior that could be relevant for the purification or reaction conditions of 4-Bromo-3-isopropoxybenzaldehyde (Wang, Xu, & Xu, 2017).
properties
IUPAC Name |
4-bromo-3-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10-5-8(6-12)3-4-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWQEBVSOZGCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-isopropoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



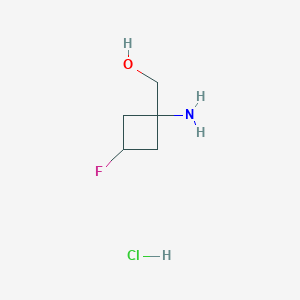
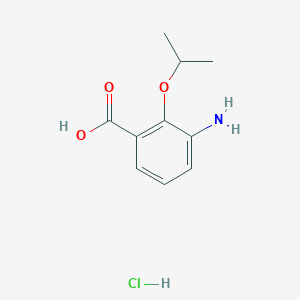
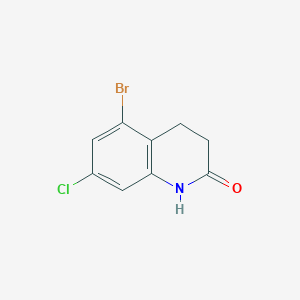
![[3-(Tert-butoxy)cyclobutyl]hydrazine hydrochloride](/img/structure/B1529054.png)
![{3-[(Piperidin-1-yl)methyl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B1529056.png)



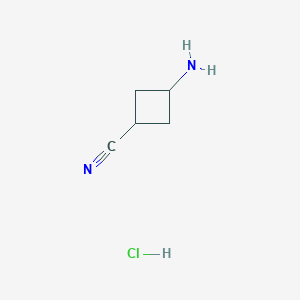
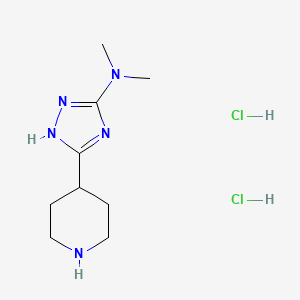
![1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B1529063.png)


